molecular formula C19H27NO8 B605299 Ald-Ph-PEG4-acid CAS No. 1309460-27-2

Ald-Ph-PEG4-acid

Cat. No.: B605299
CAS No.: 1309460-27-2
M. Wt: 397.42
InChI Key: BRYBRKJZWQVXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Ald-Ph-PEG4-acid generally involves organic synthetic chemical reactions. Specifically, a benzaldehyde group and a carboxylic acid group are introduced to a polyethylene glycol chain. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ald-Ph-PEG4-acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Ald-Ph-PEG4-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ald-Ph-PEG4-acid involves its ability to form stable amide bonds with primary amines. The benzaldehyde group reacts with hydrazide or aminooxy moieties to form hydrazones or oximes, while the terminal carboxylic acid group couples with primary amines in the presence of activators such as EDC or HATU. This allows for the modification of biomolecules and the development of drug delivery systems .

Comparison with Similar Compounds

Ald-Ph-PEG4-acid is unique due to its combination of a benzaldehyde group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:

This compound stands out due to its specific structure, which allows for versatile applications in various fields of scientific research and industry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYBRKJZWQVXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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